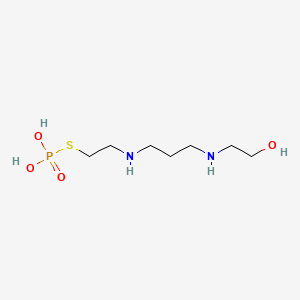![molecular formula C11H12Br2O B14637684 Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- CAS No. 55027-60-6](/img/structure/B14637684.png)
Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-: is an organic compound with the molecular formula C11H12Br2O. It is a derivative of benzene, where a [(2,2-dibromocyclopropyl)methoxy]methyl group is attached to the benzene ring. This compound is known for its unique chemical structure, which combines the aromatic stability of benzene with the reactivity of the dibromocyclopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- typically involves the following steps:
Formation of the Dibromocyclopropyl Group: The dibromocyclopropyl group can be synthesized through the bromination of cyclopropane using bromine in the presence of a catalyst.
Attachment to Benzene: The [(2,2-dibromocyclopropyl)methoxy]methyl group is then attached to the benzene ring through a nucleophilic substitution reaction. This involves the reaction of benzyl alcohol with the dibromocyclopropyl group in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- can undergo oxidation reactions, where the dibromocyclopropyl group is oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dibromocyclopropyl group to a cyclopropyl group by removing the bromine atoms.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropyl derivatives.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]- is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of dibromocyclopropyl groups on
Propiedades
Número CAS |
55027-60-6 |
|---|---|
Fórmula molecular |
C11H12Br2O |
Peso molecular |
320.02 g/mol |
Nombre IUPAC |
(2,2-dibromocyclopropyl)methoxymethylbenzene |
InChI |
InChI=1S/C11H12Br2O/c12-11(13)6-10(11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
CWJFTTWZUCVIAK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Br)Br)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)

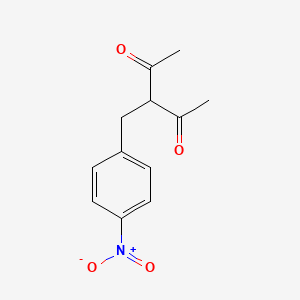


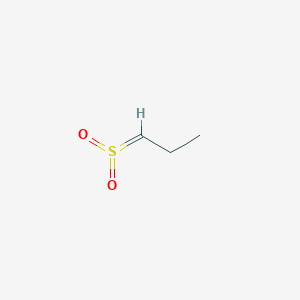
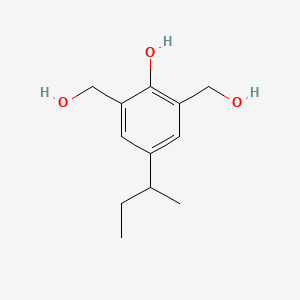
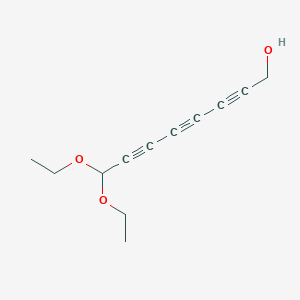
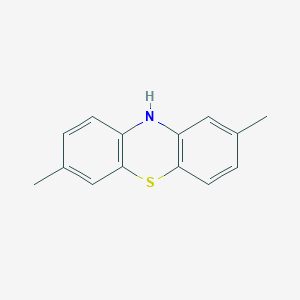
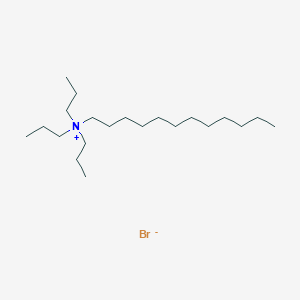
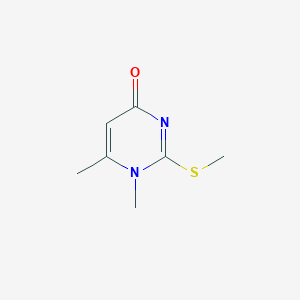
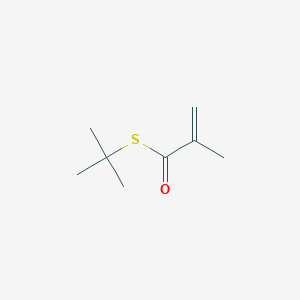
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
